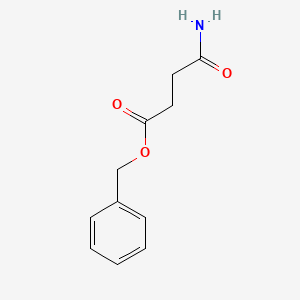
Benzyl 4-amino-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl 4-amino-4-oxobutanoate is a chemical compound that has garnered interest due to its role in various biochemical processes. It is structurally related to benzylsuccinate, which is involved in the anaerobic degradation of toluene. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 4-amino-4-oxobutanoate can be synthesized through the radical addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase. This reaction occurs under anaerobic conditions and involves the formation of a carbon-carbon bond between the methyl group of toluene and the double bond of fumarate .
Industrial Production Methods
Industrial production of benzylsuccinamate typically involves the use of recombinant microorganisms, such as Escherichia coli, which have been genetically engineered to express the necessary enzymes for the synthesis of benzylsuccinamate. This method leverages the metabolic pathways of these microorganisms to produce the compound efficiently .
化学反応の分析
Types of Reactions
Benzyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving benzylsuccinamate include:
Fumarate: Used in the initial synthesis of benzylsuccinamate.
Oxidizing agents: Such as oxygen or other electron acceptors, used in oxidation reactions.
Reducing agents: Used in reduction reactions.
Major Products
The major products formed from the reactions of benzylsuccinamate include benzoyl-CoA and other intermediates involved in the degradation of aromatic compounds .
科学的研究の応用
Benzyl 4-amino-4-oxobutanoate has several scientific research applications, including:
作用機序
The mechanism of action of benzylsuccinamate involves its conversion to benzoyl-CoA through a series of enzymatic reactions. The initial step is catalyzed by benzylsuccinate synthase, which facilitates the radical addition of toluene to fumarate. This reaction is highly stereospecific and results in the formation of ®-benzylsuccinate, which is then further metabolized to benzoyl-CoA .
類似化合物との比較
Similar Compounds
Benzylsuccinate: Structurally similar and involved in the same metabolic pathway.
Phenylsuccinate: Another compound that undergoes similar enzymatic reactions.
Benzylmalonate: Shares structural similarities and participates in related biochemical processes.
Uniqueness
Its synthesis and reactions are catalyzed by specialized enzymes, making it a valuable compound for studying radical-type reactions and carbon-carbon bond formation .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
benzyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |
InChIキー |
ZLSTXEBTAJKDKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)
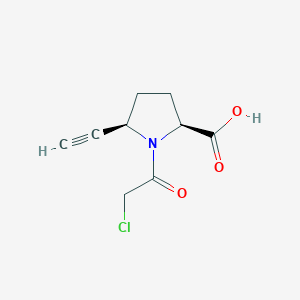
![2-Chloro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8560289.png)
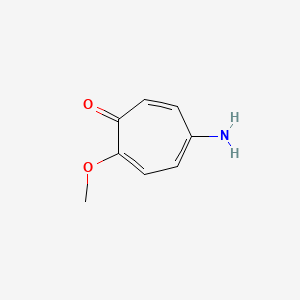
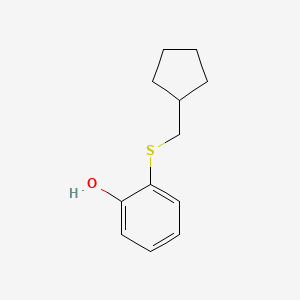
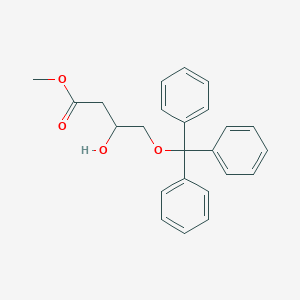
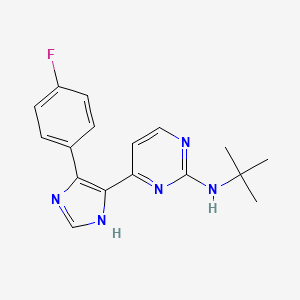

![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
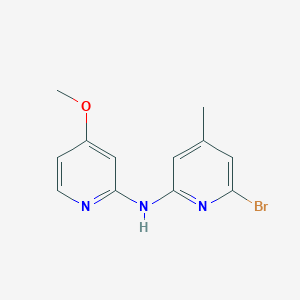
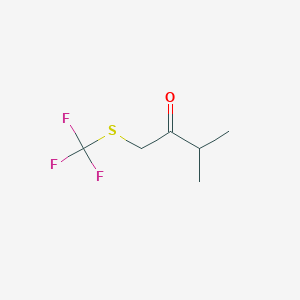
![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)

